NET Substrate Activity: l-Norephedrine Versus l-Ephedrine and Cathinone Derivatives
In a comprehensive in vitro characterization of ephedrine-related stereoisomers at cloned human biogenic amine transporters, (1R,2S)-norephedrine demonstrated substrate activity at the norepinephrine transporter (NET) with an EC50 of approximately 50 nM [1]. This potency at NET is comparable to l-ephedrine, but (1R,2S)-norephedrine exhibits markedly lower activity at the dopamine transporter (DAT), with a NET/DAT selectivity ratio distinct from that of the N-methylated analog [1]. Furthermore, (1R,2S)-norephedrine showed no significant substrate activity at the serotonin transporter (SERT) under the same assay conditions, contrasting sharply with cathinone and methcathinone, which exhibit robust SERT substrate activity [2].
| Evidence Dimension | NET substrate activity (EC50) and transporter selectivity profile |
|---|---|
| Target Compound Data | (1R,2S)-Norephedrine: NET EC50 ≈ 50 nM; minimal DAT activity; no significant SERT activity |
| Comparator Or Baseline | l-Ephedrine: NET EC50 ≈ 50 nM with higher DAT activity; Cathinone/Methcathinone: robust SERT substrate activity in addition to NET/DAT activity |
| Quantified Difference | (1R,2S)-Norephedrine displays NET-selective substrate activity with negligible SERT engagement, whereas cathinone derivatives exhibit broader transporter activity including SERT |
| Conditions | HEK293 cells expressing human NET, DAT, and SERT; substrate activity assessed via [3H]neurotransmitter release |
Why This Matters
Researchers requiring NET-selective substrate activity without confounding serotonergic effects should procure (1R,2S)-norephedrine rather than cathinone derivatives or racemic mixtures.
- [1] Rothman RB, Vu N, Partilla JS, Roth BL, Hufeisen SJ, Compton-Toth BA, Birkes J, Young R, Glennon RA. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. J Pharmacol Exp Ther. 2003;307(1):138-145. View Source
- [2] Rothman RB, Baumann MH. Therapeutic potential of monoamine transporter substrates. Curr Top Med Chem. 2006;6(17):1845-1859. View Source
